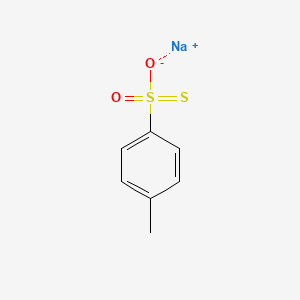

Benzenesulfonothioic acid, 4-methyl-, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonothioic acid, 4-methyl-, sodium salt is a chemical compound with the molecular formula C7H7NaO2S2. It is also known as sodium p-toluenethiosulfonate. This compound is characterized by the presence of a sulfonothioic acid group attached to a benzene ring with a methyl group at the para position. It is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonothioic acid, 4-methyl-, sodium salt can be synthesized through the reaction of p-toluenesulfonyl chloride with sodium sulfide. The reaction typically involves the following steps:

- Dissolve sodium sulfide in water and add toluene.

- Gradually add p-toluenesulfonyl chloride to the mixture while maintaining the temperature between 30-40°C.

- After the addition is complete, maintain the temperature at 50-55°C for 2 hours.

- Increase the temperature to 70°C and maintain for 1 hour.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonothioic acid, 4-methyl-, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols.

Substitution: The sulfonothioic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted benzenesulfonothioic acid derivatives.

Scientific Research Applications

Benzenesulfonothioic acid, 4-methyl-, sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

Industry: It is used in the production of pesticides, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzenesulfonothioic acid, 4-methyl-, sodium salt involves its interaction with various molecular targets. The sulfonothioic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonothioic acid, sodium salt: Similar structure but without the methyl group.

Benzenesulfonic acid, sodium salt: Lacks the thio group.

Toluene-4-sulfonic acid, sodium salt: Similar structure but lacks the thio group.

Uniqueness

Benzenesulfonothioic acid, 4-methyl-, sodium salt is unique due to the presence of both the sulfonothioic acid group and the methyl group at the para position. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Biological Activity

Benzenesulfonothioic acid, 4-methyl-, sodium salt is a compound of interest due to its various biological activities and potential applications in different fields, including agriculture and pharmaceuticals. This article explores its biological activity, supported by research findings, data tables, and case studies.

- Chemical Formula : C7H7NaO2S2

- Molecular Weight : 202.25 g/mol

- Solubility : Soluble in water

- Appearance : White to off-white powder

Biological Activity Overview

This compound has demonstrated various biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. Below are detailed findings from recent studies.

Antimicrobial Activity

Research indicates that benzenesulfonothioic acid derivatives exhibit significant antimicrobial properties. A study evaluated several benzenesulfonate compounds for their in vitro antimicrobial activity against various pathogens. The results showed that certain derivatives had enhanced efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

| Compound | Antimicrobial Activity | Target Pathogen |

|---|---|---|

| 4-Methyl-benzenesulfonothioic acid | Moderate | E. coli |

| 4-Methyl-benzenesulfonothioic acid | High | Staphylococcus aureus |

Antioxidant Properties

The antioxidant capacity of benzenesulfonothioic acid was assessed through various assays measuring its ability to scavenge free radicals. The compound demonstrated a significant reduction in oxidative stress markers in vitro, indicating its potential as a protective agent against oxidative damage .

Case Studies

-

In Vivo Study on Poultry : A trial involving broiler chickens evaluated the effects of dietary inclusion of benzenesulfonothioic acid on growth performance and immune response. The results indicated improved average daily gain (ADG) and feed conversion ratio (FCR) compared to control groups. Notably, the treatment group exhibited lower mortality rates and enhanced immune responses against coccidiosis challenges .

Treatment Group Average Daily Gain (g) Feed Conversion Ratio Control 54.58 2.10 Treatment 62.99 1.83 - Cancer Cell Line Study : In silico analyses suggested that benzenesulfonothioic acid could influence signaling pathways associated with cancer development. The compound was shown to interact with key molecular targets involved in tumor progression, highlighting its potential as a therapeutic agent in oncology .

The biological activity of benzenesulfonothioic acid is attributed to its ability to modulate various biochemical pathways:

- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential enzymes.

- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant systems.

Properties

CAS No. |

3753-27-3 |

|---|---|

Molecular Formula |

C7H7NaO2S2 |

Molecular Weight |

210.3 g/mol |

IUPAC Name |

sodium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C7H8O2S2.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |

InChI Key |

HRILWXJIWQHJMT-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.